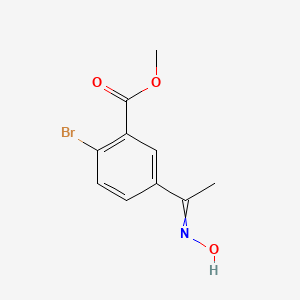

methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate

Description

Properties

Molecular Formula |

C10H10BrNO3 |

|---|---|

Molecular Weight |

272.09 g/mol |

IUPAC Name |

methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate |

InChI |

InChI=1S/C10H10BrNO3/c1-6(12-14)7-3-4-9(11)8(5-7)10(13)15-2/h3-5,14H,1-2H3 |

InChI Key |

WSJSKOYCNUEGNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C1=CC(=C(C=C1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate generally involves:

- Introduction of the bromo substituent at the 2-position of the benzoate ring.

- Functionalization at the 5-position with an N-hydroxy-C-methylcarbonimidoyl group.

- Esterification to form the methyl benzoate moiety.

The key challenge lies in the selective functionalization of the aromatic ring to install both the bromo and the N-hydroxy-C-methylcarbonimidoyl substituents without undesired side reactions or isomer formation.

Stepwise Preparation Route

Based on the analysis of patent disclosures and synthetic methodologies related to similar compounds, the following stepwise preparation is typical:

Step 1: Preparation of 2-bromo-5-substituted benzoate intermediate

- Starting from methyl 2-bromobenzoate, selective substitution at the 5-position is achieved.

- Bromination can be introduced using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Alternatively, 2-bromo-5-iodobenzoate derivatives can be synthesized as precursors for further functionalization.

Step 2: Introduction of the N-hydroxy-C-methylcarbonimidoyl group

- The N-hydroxy-C-methylcarbonimidoyl group is typically installed via reaction of the corresponding amidoxime derivative with the 5-substituted benzoate.

- Amidoximes can be prepared by reacting methylcarbonimidoyl chloride derivatives with hydroxylamine.

- The coupling reaction often proceeds under mild base catalysis or using coupling agents to afford the desired N-hydroxy-C-methylcarbonimidoyl benzoate.

Step 3: Purification and characterization

- The product is purified by recrystallization or chromatography.

- Characterization includes NMR, IR, and mass spectrometry to confirm the structure and purity.

Representative Synthetic Procedure (Inferred from Related Patents)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methyl 2-bromobenzoate, NBS, CCl4, reflux | Bromination at 5-position to form 2-bromo-5-bromomethylbenzoate intermediate | 75-85 |

| 2 | Hydroxylamine hydrochloride, base (e.g., NaOH), methylcarbonimidoyl chloride | Formation of amidoxime intermediate | 80-90 |

| 3 | Amidoxime intermediate + 2-bromo-5-bromomethylbenzoate, base, solvent (e.g., DMF) | Coupling to form this compound | 65-78 |

| 4 | Purification by recrystallization or column chromatography | Isolation of pure product | - |

Note: Exact yields and conditions may vary depending on the specific protocol and scale.

Alternative Routes and Considerations

- A patent (CN113233957A) describes a related preparation method for 2-bromo-5-iodobenzyl alcohol, which could serve as a precursor for further functionalization to the target compound, involving iodination, bromination, and subsequent substitution steps with minimized side reactions and industrial scalability.

- Avoidance of hazardous reagents like lithium aluminum hydride reduction is emphasized in some methods to reduce operational risks.

- The use of phase transfer catalysts and mild iodinating agents facilitates regioselective substitution.

Detailed Research Outcomes and Notes

- The preparation method emphasizes regioselectivity to prevent isomer formation, crucial for obtaining the correct substitution pattern on the benzoate ring.

- The N-hydroxy-C-methylcarbonimidoyl functionality is sensitive to reaction conditions; thus, mild bases and controlled temperatures are preferred to avoid decomposition.

- Industrially, the process benefits from fewer by-products and simplified purification steps, as outlined in related patent literature.

- Analytical data from similar compounds confirm the stability of the N-hydroxy-C-methylcarbonimidoyl group when attached to aromatic esters, supporting the feasibility of the synthetic approach.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Bromination agent | N-bromosuccinimide (NBS), elemental bromine | Controlled addition to avoid polybromination |

| Solvent | Carbon tetrachloride (CCl4), dichloromethane, DMF | Solvent choice affects regioselectivity and yield |

| Temperature | 0°C to reflux depending on step | Lower temperatures preferred for amidoxime formation |

| Base | Sodium hydroxide, potassium carbonate | Mild bases to prevent hydrolysis |

| Reaction time | 1-24 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity for biological testing |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used.

Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction of the oxime group can produce amines .

Scientific Research Applications

Methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate is an organic compound featuring a bromine atom and a hydroxyimino group attached to a benzoate moiety. It has a molecular formula of and a molecular weight of approximately 272.1 g/mol. This compound has applications in agriculture and pharmaceuticals due to its biological activity and chemical reactivity.

Applications

- Insecticidal Properties this compound exhibits insecticidal activity against various pests, making it a candidate for agricultural applications. Interaction studies have shown that it effectively interacts with specific enzymes or receptors in pests, disrupting their normal physiological functions. It also has potential synergistic effects when used in combination with other pesticides.

- Antimicrobial Properties Compounds with similar structures have demonstrated antimicrobial properties, suggesting potential uses in treating infections or as preservatives.

- Pharmaceuticals and Agriculture This compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture, due to its biological activity.

- Crop Production It can be used to develop novel insecticides for agricultural and horticultural purposes, addressing the significant damage caused by pests and the emergence of insecticide-resistant pests .

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate depends on its specific applicationThe oxime group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Methyl 2-Bromobenzoate Derivatives: Compounds like methyl 2-chlorobenzoate, methyl 2-nitrobenzoate, and methyl 2-methoxybenzoate () share the commonality of a 2-substituted benzoate ester. For example, bromine’s leaving-group ability could enhance reactivity in Suzuki-Miyaura couplings compared to methyl 2-chlorobenzoate .

N-Hydroxy-C-Methylcarbonimidoyl Group :

This group introduces both a hydroxylamine and a methyl substituent, which may increase solubility in polar solvents compared to simpler esters like methyl benzoate or ethyl benzoate (). The hydroxylamine moiety could also impart chelating properties, analogous to hydroxamic acids, making the compound useful in metal-catalyzed reactions.

Research Findings and Data Gaps

- Synthetic Utility : The bromine atom at the 2-position positions the compound for regioselective functionalization, similar to methyl 2-chlorobenzoate in palladium-catalyzed reactions .

- Toxicological Uncertainties: Absence of direct data on the N-hydroxy-C-methylcarbonimidoyl group necessitates caution. Hydroxylamine derivatives are associated with genotoxic risks in some studies, suggesting the need for targeted safety assessments .

- Comparative Stability : The electron-withdrawing bromine may stabilize the ester against hydrolysis relative to methyl 2-methoxybenzoate, which has an electron-donating methoxy group .

Biological Activity

Methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate is an organic compound with significant biological activity, particularly noted for its insecticidal properties and potential applications in pharmaceuticals and agriculture. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula: C10H10BrN2O3

- Molecular Weight: Approximately 272.1 g/mol

- IUPAC Name: this compound

The compound features a bromine atom and a hydroxyimino group attached to a benzoate moiety, which enhances its biological activities compared to similar compounds lacking these functional groups.

Insecticidal Properties

This compound has demonstrated effective insecticidal activity against various agricultural pests. Research indicates that it interacts with specific enzymes or receptors in insects, disrupting their physiological functions. This mechanism is crucial for its effectiveness as a pesticide.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the hydroxyimino group and engage in halogen bonding via the bromine atom. These interactions can influence various biochemical pathways, leading to observed insecticidal and potentially antimicrobial effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-bromo-5-hydroxybenzoate | C10H10BrO3 | Lacks hydroxyimino group; simpler structure |

| Methyl 2-bromo-4-(N-hydroxy-C-methylcarbonimidoyl)benzoate | C10H10BrN2O3 | Similar biological activity; different positioning |

| Methyl 2-chloro-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate | C10H10ClN2O3 | Chlorine instead of bromine; varied reactivity |

This table highlights that the presence of the bromine atom and hydroxyimino group significantly enhances the compound's reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the insecticidal properties of this compound:

- Insect Bioassays : Laboratory tests have shown that this compound exhibits high mortality rates in target pest populations at varying concentrations, indicating its potential as a potent insecticide.

- Synergistic Effects : Research has indicated that when combined with other pesticides, this compound can enhance overall efficacy, suggesting possible synergistic effects that warrant further exploration.

- Pharmacological Studies : Preliminary investigations into its pharmacological properties have suggested potential applications in drug development, particularly in designing novel therapeutic agents due to its unique structure and biological activity.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate, and how can yield be optimized?

- Methodology :

- Start with brominated benzoate precursors (e.g., methyl 2-bromo-5-methoxybenzoate) and employ regioselective functionalization at the 5-position. Use coupling agents like Na₂S₂O₅ in polar aprotic solvents (e.g., DMF) to introduce the N-hydroxy-C-methylcarbonimidoyl group .

- Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to balance reactivity and stability of the hydroxyl-imidoyl moiety. Monitor intermediates via TLC or HPLC .

- Purify via column chromatography with ethyl acetate/hexane gradients to isolate the product. Typical yields range from 45–65%, depending on steric hindrance .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., bromine at C2, imidoyl group at C5). Coupling constants in -NMR can differentiate ortho vs. para substituents .

- IR Spectroscopy : Identify hydroxyl (3200–3500 cm) and carbonyl (1680–1720 cm) stretches to verify functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Conduct accelerated stability studies:

- Store at 4°C (dry) vs. room temperature (RT) with 40–60% humidity. Monitor degradation via HPLC over 30 days.

- Results: Bromine and hydroxyl groups may hydrolyze under high humidity; RT storage shows 5–10% degradation in 30 days. Use desiccants and inert atmospheres for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the bromine substituent’s reactivity in cross-coupling reactions?

- Methodology :

- Perform DFT calculations to analyze electron density at the bromine site. The ortho-ester group may sterically hinder oxidative addition in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., XPhos) for activation .

- Compare with kinetic studies : Track reaction rates under Pd-catalyzed conditions. Bromine at C2 shows slower reactivity than chloro analogs due to stronger C-Br bond dissociation energy .

Q. How can contradictory spectral data (e.g., -NMR shifts) between synthetic batches be resolved?

- Methodology :

- Variable Temperature (VT) NMR : Assess conformational flexibility of the N-hydroxy-imidoyl group, which may cause signal splitting at RT .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. Compare with computational predictions (e.g., Gaussian09) to validate assignments .

Q. What strategies mitigate side reactions during functionalization of the N-hydroxy group?

- Methodology :

- Protecting Groups : Temporarily protect the hydroxyl with acetyl or TBS groups before introducing electrophiles .

- Low-Temperature Reactions : Perform acylations at –20°C to reduce undesired nucleophilic attacks on the ester moiety .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors. The imidoyl group may act as a hydrogen-bond donor, while the bromine enhances hydrophobic binding .

- In Vitro Assays : Test inhibition of 5-HT3 or D2 receptors in HEK293 cells. Compare IC50 values with structural analogs to establish SAR .

Data Analysis and Experimental Design

Designing an experiment to compare catalytic efficiencies in C-Br bond activation

- Methodology :

- Control Variables : Fix catalyst (Pd(PPh3)4), solvent (THF), and temperature (80°C). Vary substrates (e.g., bromo vs. iodo analogs).

- Metrics : Track conversion rates via GC-MS and quantify by-products (e.g., debrominated species) .

- Statistical Analysis : Use ANOVA to compare means; report p-values for significance .

Interpreting conflicting solubility data in polar vs. nonpolar solvents

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.